

Application Notes and Protocols for ivDde Group Cleavage Using Hydrazine

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Compound of Interest

Compound Name: *Fmoc-D-Lys(ivdde)-OH*

Cat. No.: *B2554789*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group using hydrazine. The ivDde group is an essential tool in solid-phase peptide synthesis (SPPS) for the orthogonal protection of primary amines, particularly the side chain of lysine. Its stability to piperidine and trifluoroacetic acid (TFA) allows for the selective deprotection of other protecting groups, enabling site-specific modifications of peptides.^{[1][2]}

Introduction

The ivDde protecting group is a more hindered version of the Dde group, offering enhanced stability and reduced migration during prolonged synthesis.^[3] Cleavage of the ivDde group is typically achieved by treatment with a dilute solution of hydrazine in a suitable solvent, most commonly N,N-dimethylformamide (DMF). This process is quasi-orthogonal to the standard Fmoc/tBu strategy in SPPS. The reaction can be conveniently monitored by UV spectrophotometry, as the cleavage by-product, an indazole derivative, strongly absorbs at 290 nm.

Cleavage Conditions

The removal of the ivDde group is influenced by several factors, including hydrazine concentration, reaction time, and the number of treatments. While a standard protocol exists,

optimization may be necessary for challenging sequences or when the ivDde group is located in a sterically hindered position or an aggregated region of the peptide.

Summary of Hydrazine Cleavage Conditions for ivDde Group

Parameter	Standard Condition	Optimized/Alternative Conditions	Notes
Reagent	2% (v/v) Hydrazine monohydrate in DMF	4% to 10% (v/v) Hydrazine in DMF	Higher concentrations may be required for difficult cleavages but increase the risk of side reactions.
Solvent	N,N-Dimethylformamide (DMF)	N-Methylpyrrolidone (NMP) can be used as an alternative solvent.	DMF is the most commonly used solvent.
Temperature	Room Temperature	Room Temperature	The reaction is typically performed at ambient temperature.
Reaction Time	3 minutes per treatment	3 to 5 minutes per treatment	Longer individual reaction times may offer marginal improvement.
Number of Treatments	3 treatments	3 to 5 or more treatments	Multiple short treatments are generally more effective than a single long one.
Monitoring	UV spectrophotometry at 290 nm	Monitor until the absorbance of the filtrate returns to baseline.	The indazole by-product has a strong absorbance at this wavelength.

Potential Side Reactions and Considerations

- **N-terminal Protection:** Since hydrazine can also remove the Fmoc group, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group, prior to ivDde cleavage.
- **Peptide Bond Cleavage:** Hydrazine concentrations exceeding 2% may lead to cleavage of the peptide backbone, particularly at Glycine residues.
- **Amino Acid Modification:** High concentrations of hydrazine can convert Arginine residues to Ornithine.
- **Incomplete Cleavage:** Sluggish or incomplete removal of the ivDde group can occur, especially if it is located near the C-terminus or within an aggregated peptide sequence. In such cases, increasing the hydrazine concentration or the number of treatments may be necessary.
- **ivDde Migration:** Although less prone to migration than the Dde group, intramolecular migration of the ivDde group from a side chain to the α -amine can still occur under certain conditions.

Experimental Protocols

Protocol 1: Standard ivDde Cleavage from a Resin-Bound Peptide (Batchwise)

This protocol describes the standard procedure for the removal of the ivDde protecting group from a peptide synthesized on a solid support.

Materials:

- Peptidyl-resin with an ivDde-protected amino acid
- N,N-Dimethylformamide (DMF)
- Hydrazine monohydrate
- Reaction vessel with a sintered glass filter

Procedure:

- Swell the peptidyl-resin in DMF.
- Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
- Drain the DMF from the resin.
- Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).
- Agitate the mixture gently for 3 minutes at room temperature.
- Drain the solution. The progress of the reaction can be monitored by measuring the UV absorbance of the filtrate at 290 nm.
- Repeat steps 4-6 two more times.
- Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine and the cleavage by-product.
- The resin is now ready for the next synthetic step.

Protocol 2: Optimized ivDde Cleavage for Difficult Sequences

This protocol is recommended when standard conditions result in incomplete deprotection.

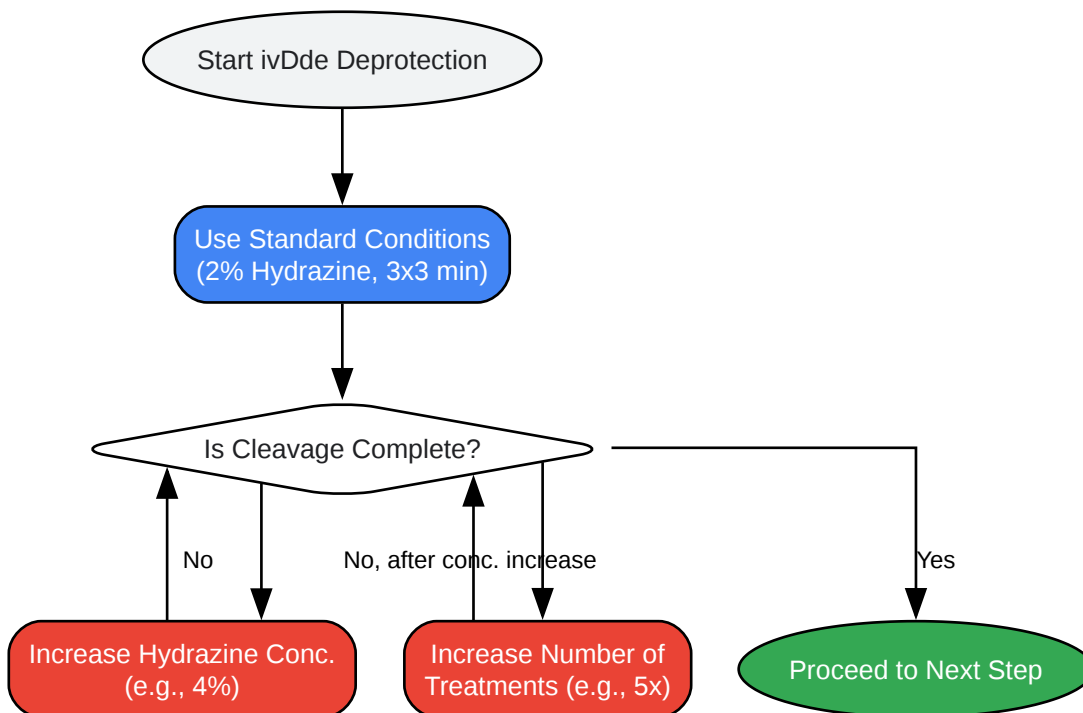
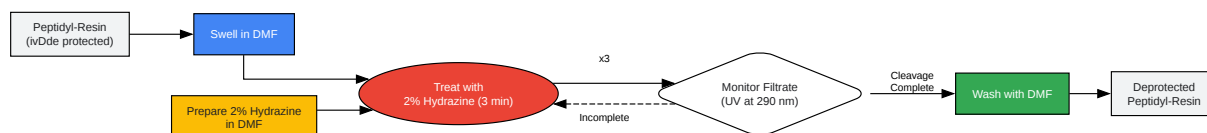
Materials:

- Peptidyl-resin with a difficult-to-remove ivDde group
- N,N-Dimethylformamide (DMF)
- Hydrazine monohydrate
- Reaction vessel with a sintered glass filter

Procedure:

- Swell the peptidyl-resin in DMF.
- Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF. Note: Higher concentrations (up to 10%) have been used, but carry an increased risk of side reactions.
- Drain the DMF from the resin.
- Add the 4% hydrazine solution to the resin.
- Agitate the mixture for 3 minutes at room temperature.
- Drain the solution and monitor the cleavage progress by UV absorbance at 290 nm.
- Repeat the treatment (steps 4-6) for a total of 3 to 5 cycles, or until the absorbance of the filtrate indicates complete removal of the ivDde group.
- Wash the resin extensively with DMF (at least 5 times).

Diagrams



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